molecular formula C12H17ClN2O2 B2410573 Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate CAS No. 135941-95-6

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate

Cat. No.: B2410573
CAS No.: 135941-95-6
M. Wt: 256.73
InChI Key: BKYBXDNACVNSRE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate is a chemical compound with the molecular formula C12H17ClN2O2. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its white to yellow solid form and has a molecular weight of 256.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazine with 2-chlorobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(2-chlorophenyl)methylamino]carbamate
  • Hydrazinecarboxylic acid, 2-[(2-chlorophenyl)methyl]-, 1,1-dimethylethyl ester

Uniqueness

Tert-butyl 2-(2-chlorobenzyl)hydrazinecarboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

tert-butyl N-[(2-chlorophenyl)methylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-14-8-9-6-4-5-7-10(9)13/h4-7,14H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYBXDNACVNSRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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